

Technical Guide: 4-Amino-2-chloropyridine (CAS 14432-12-3)

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Compound of Interest

Compound Name: 4-Amino-2-chloropyridine

Cat. No.: B126387

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis.^[1] Its unique structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key chemical reactions, and biological significance of **4-Amino-2-chloropyridine**.

Physicochemical Properties

4-Amino-2-chloropyridine is a white to light yellow crystalline powder.^[4] Key quantitative properties are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ ClN ₂	[5]
Molecular Weight	128.56 g/mol	[5]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	90-94 °C	[4]
Boiling Point	299.9 °C at 760 mmHg	[6]
Density	1.326 g/cm ³	[6]
Flash Point	135.2 °C	[6]
Vapor Pressure	0.00116 mmHg at 25°C	[6]

Table 2.2: Solubility and Partition Coefficients

Property	Value	Reference(s)
Water Solubility	Slightly soluble	[7]
Organic Solvent Solubility	Readily soluble in ethanol, methanol, and acetone	[4]
LogP (Octanol/Water)	1.21	[6]
pKa	4.73 ± 0.30 (Predicted)	[6]

Synthesis Protocols

Several methods for the synthesis of **4-Amino-2-chloropyridine** have been reported. The two primary industrial routes start from either 2-chloropyridine or isonicotinic acid.[8][9]

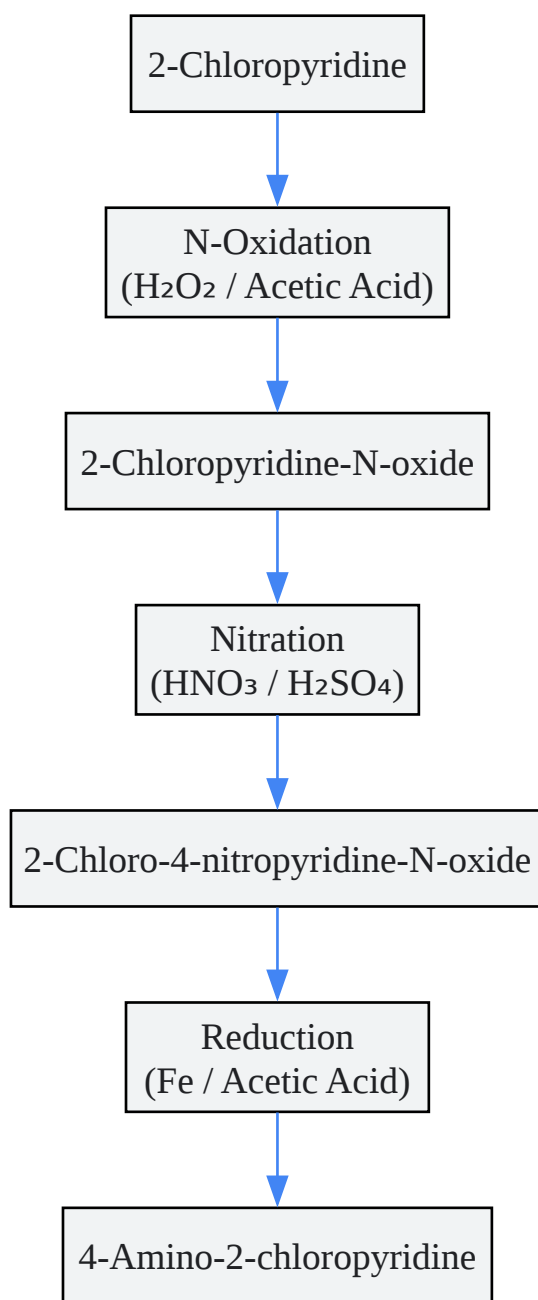
Method 1: From 2-Chloropyridine (Nitration-Reduction)

This common method utilizes the inexpensive starting material 2-chloropyridine. The synthesis involves a three-step process: N-oxidation, nitration, and subsequent reduction.[9]

Experimental Protocol:

- Step 1: Synthesis of 2-Chloropyridine-N-oxide
 - In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.
 - Heat the solution to approximately 50°C.
 - Slowly add 30% hydrogen peroxide. The N-oxide formation activates the 4-position of the pyridine ring for the subsequent nitration step.[\[9\]](#)
- Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
 - The 2-Chloropyridine-N-oxide is nitrated in a sulfuric acid medium.[\[9\]](#) A mixture of concentrated nitric acid and sulfuric acid is typically used.[\[10\]](#)
 - The reaction introduces a nitro group at the 4-position.
- Step 3: Reduction to **4-Amino-2-chloropyridine**
 - To a flask containing 2-chloro-4-nitropyridine-N-oxide (e.g., 7.9 g, 0.05 mol), add iron powder (e.g., 14 g, 0.25 mol), ethanol (150 ml), water (50 ml), and concentrated hydrochloric acid (5 ml).[\[10\]](#)
 - Heat the mixture to reflux. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[\[10\]](#)
 - After the reaction is complete, add ethyl acetate, stir, and allow the layers to separate. The product is then isolated from the organic layer.[\[10\]](#)

Logical Workflow for Synthesis from 2-Chloropyridine:



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Figure 1. Synthesis of **4-Amino-2-chloropyridine** from 2-Chloropyridine.

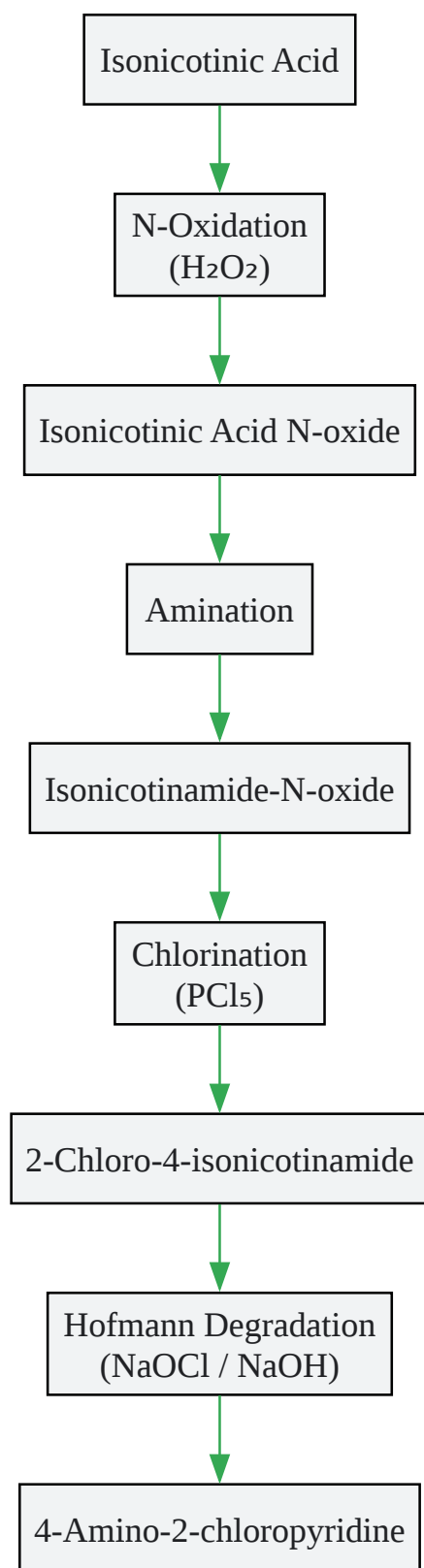
Method 2: From Isonicotinic Acid

This route also involves several steps, including N-oxidation, amination, chlorination, and a Hofmann degradation.[8]

Experimental Protocol:

- Step 1: Synthesis of Isonicotinic Acid N-oxide
 - Isonicotinic acid is treated with hydrogen peroxide to form the corresponding N-oxide.[8]
- Step 2: Synthesis of Isonicotinamide-N-oxide
 - The N-oxide is then aminated to produce isonicotinamide-N-oxide.[8]
- Step 3: Synthesis of 2-Chloro-4-isonicotinamide
 - The pyridine ring is activated by the N-oxide group, facilitating nucleophilic substitution. Chlorination is achieved using an agent like phosphorus pentachloride.[8]
- Step 4: Hofmann Degradation to **4-Amino-2-chloropyridine**
 - The final step is a Hofmann degradation reaction using alkaline sodium hypochlorite, which converts the amide to the desired **4-Amino-2-chloropyridine**. [8]

Logical Workflow for Synthesis from Isonicotinic Acid:



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Figure 2. Synthesis of **4-Amino-2-chloropyridine** from Isonicotinic Acid.

Purification

Purification of the crude product is typically achieved by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of benzene and cyclohexane.[3]

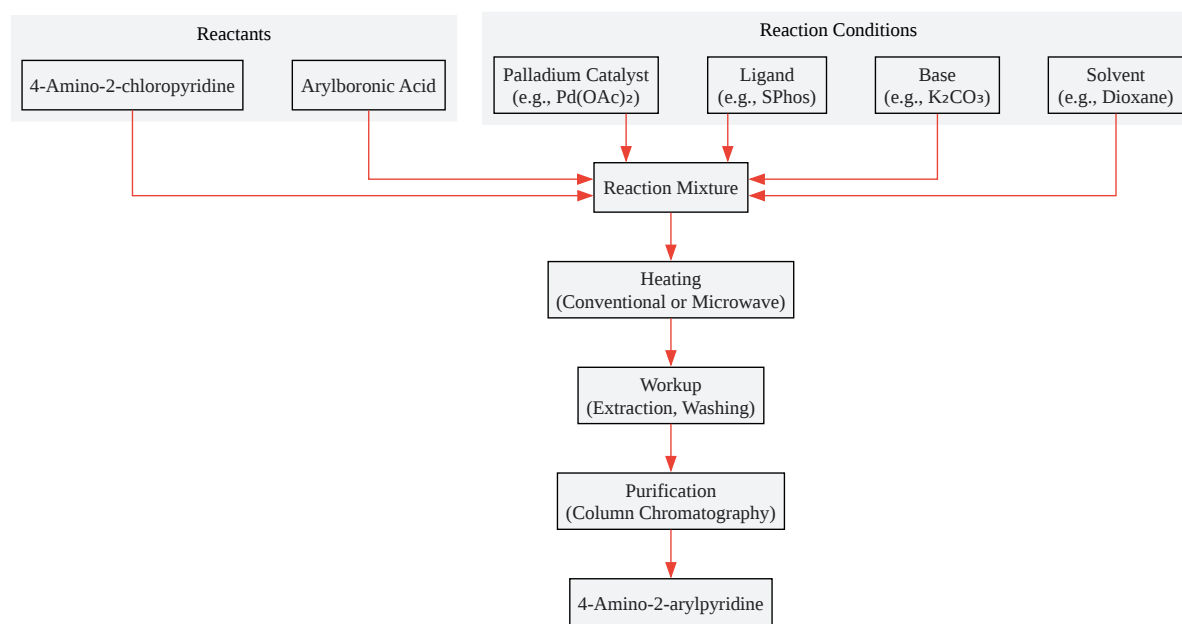
Chemical Reactivity and Applications

The dual functionality of **4-Amino-2-chloropyridine** makes it a key intermediate in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

4-Amino-2-chloropyridine readily undergoes palladium-catalyzed Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction is crucial for forming carbon-carbon bonds and synthesizing 4-amino-2-arylpyridine derivatives, which are important scaffolds in medicinal chemistry.

General Experimental Workflow:



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Figure 3. General workflow for Suzuki-Miyaura coupling.

Agrochemical Synthesis: Forchlorfenuron (KT-30)

4-Amino-2-chloropyridine is a key precursor in the synthesis of Forchlorfenuron (also known as CPPU or KT-30), a highly active cytokinin-type plant growth regulator.[9] Forchlorfenuron promotes cell division and fruit growth.[2] The synthesis involves the reaction of **4-Amino-2-chloropyridine** with phenyl isocyanate.

Biological Activity and Signaling Pathways

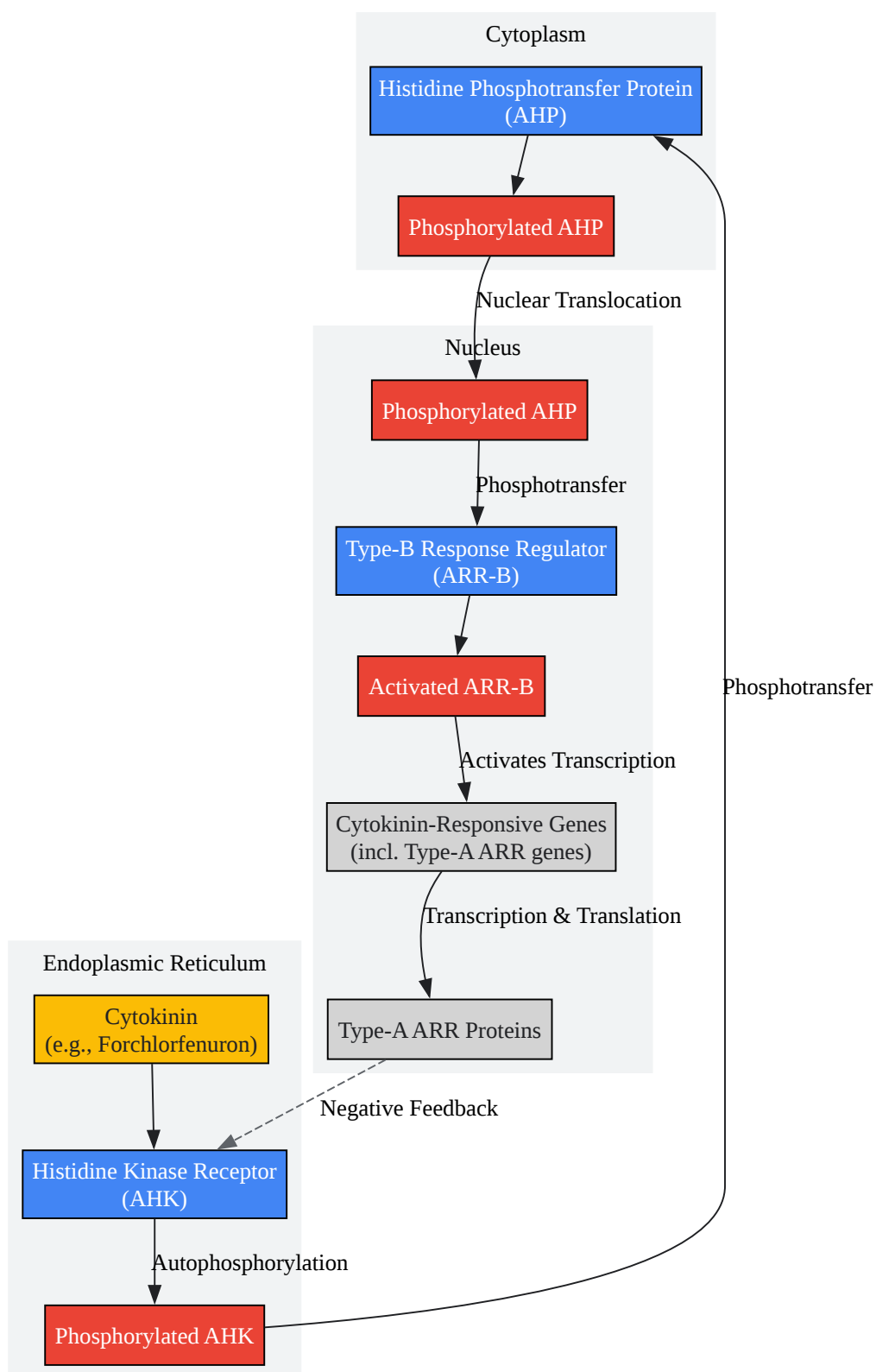
As a Precursor to Forchlorfenuron (Cytokinin Activity)

Forchlorfenuron, derived from **4-Amino-2-chloropyridine**, functions as a cytokinin.[2]

Cytokinins are a class of plant hormones that regulate cell division and differentiation.[7] The signaling pathway is a multi-step phosphorelay system.[6]

Cytokinin Signaling Pathway:

- Perception: Cytokinin binds to histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane.[6][7]
- Phosphorelay Initiation: This binding causes the autophosphorylation of the receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[6][11]
- Nuclear Translocation: The phosphorylated AHP moves into the nucleus.[4]
- Transcription Factor Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor.[7]
- Gene Expression: The activated Type-B ARR binds to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[7]
- Negative Feedback: The newly synthesized Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to control the cytokinin response.[7]



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Figure 4. Simplified Cytokinin Signaling Pathway.

Direct Agrochemical Activity

Beyond its role as an intermediate, **4-Amino-2-chloropyridine** itself exhibits fungicidal activity against a range of plant pathogens, including rust, powdery mildew, and rice blast.[9] The precise molecular mechanism of this antifungal action is not well-documented in the reviewed literature but is an area of active research.

Safety and Handling

4-Amino-2-chloropyridine is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

4-Amino-2-chloropyridine is a cornerstone intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, make it an indispensable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for leveraging its full potential in the development of novel drugs and advanced agricultural products.

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